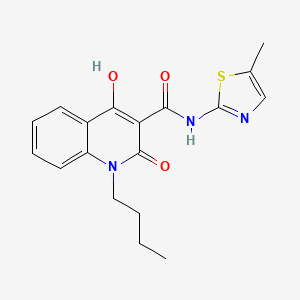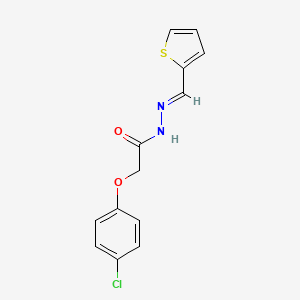![molecular formula C17H16N2O4 B3862775 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3862775.png)
1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one, also known as MMNA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMNA is a member of the chalcone family, which is a class of organic compounds that have a characteristic chemical structure.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has also been shown to reduce inflammation and inhibit the growth of bacteria such as E. coli and Staphylococcus aureus.
In agriculture, 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been studied for its potential use as a pesticide. It has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides that can have harmful effects on the environment. 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has also been studied for its potential use as a herbicide.
In materials science, 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds. It has been found to have good solubility in organic solvents and has been used to dye fabrics and other materials.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through various pathways. In cancer cells, 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been shown to induce apoptosis (cell death) and inhibit cell proliferation. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
In bacteria, 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been shown to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to reduce the expression of proteins involved in cell proliferation and survival. It has also been shown to reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In bacteria, 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been shown to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis and DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one is its broad range of potential applications in various fields. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug development and as a pesticide or herbicide.
One limitation of 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can affect its efficacy.
Orientations Futures
There are several future directions for the study of 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one. One direction is the development of 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one as a potential alternative to synthetic pesticides and herbicides. Further research is also needed to understand the mechanism of action of 1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one and its potential side effects.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-11-14(19(21)22)5-8-16(12)18-10-9-17(20)13-3-6-15(23-2)7-4-13/h3-11,18H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBERUYRNESQWMA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethyl-1H-indole-3-carboxylate](/img/structure/B3862692.png)

![ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3862708.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3862728.png)
![(3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B3862731.png)
![3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3862734.png)
![(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862738.png)
![6-(4-hydroxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3862743.png)
![2-[2-(2,6-dichlorobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B3862750.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862781.png)
![N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3862789.png)

